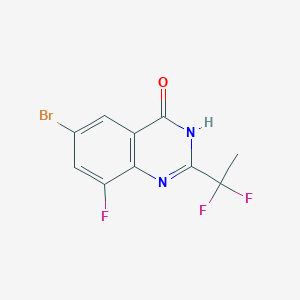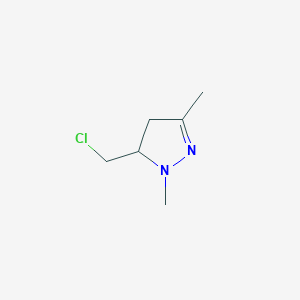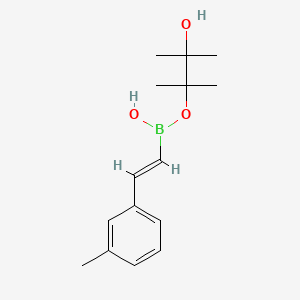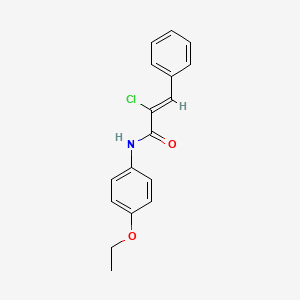
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinazolinone precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazolinones, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development.
Material Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the difluoroethyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazoline
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4-one
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-thione
Uniqueness
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and difluoroethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H6BrF3N2O |
|---|---|
Molekulargewicht |
307.07 g/mol |
IUPAC-Name |
6-bromo-2-(1,1-difluoroethyl)-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c1-10(13,14)9-15-7-5(8(17)16-9)2-4(11)3-6(7)12/h2-3H,1H3,(H,15,16,17) |
InChI-Schlüssel |
NLOOMUVRVNNVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=C(C=C(C=C2F)Br)C(=O)N1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)



![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)



![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)
